molecular formula C10H5Cl2NO2 B1325412 2-(2,6-Dichlorobenzoyl)oxazole CAS No. 898784-24-2

2-(2,6-Dichlorobenzoyl)oxazole

Cat. No.: B1325412
CAS No.: 898784-24-2
M. Wt: 242.05 g/mol
InChI Key: PVRUTDDVYBDAMB-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorobenzoyl)oxazole is a chemical compound with the molecular formula C10H5Cl2NO2. It is known for its applications in various scientific fields due to its unique chemical properties. The compound consists of a benzoyl group substituted with two chlorine atoms at the 2 and 6 positions, attached to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorobenzoyl)oxazole typically involves the reaction of 2,6-dichlorobenzoyl chloride with oxazole under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorobenzoyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl oxazole derivatives, while oxidation and reduction can lead to different oxazole-based compounds .

Scientific Research Applications

2-(2,6-Dichlorobenzoyl)oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichlorophenyl)oxazole
  • 2-(2,6-Dichlorobenzyl)oxazole
  • 2-(2,6-Dichlorobenzoyl)thiazole

Uniqueness

2-(2,6-Dichlorobenzoyl)oxazole is unique due to the presence of both the dichlorobenzoyl and oxazole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications .

Properties

IUPAC Name

(2,6-dichlorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-6-2-1-3-7(12)8(6)9(14)10-13-4-5-15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRUTDDVYBDAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)C2=NC=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642112
Record name (2,6-Dichlorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-24-2
Record name (2,6-Dichlorophenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dichlorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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